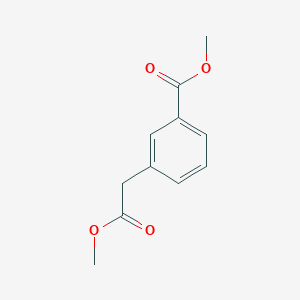

Benzeneacetic acid, 3-(methoxycarbonyl)-, methyl ester

Description

Properties

IUPAC Name |

methyl 3-(2-methoxy-2-oxoethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-10(12)7-8-4-3-5-9(6-8)11(13)15-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJVSCYQGXVUKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification: One common method to synthesize benzeneacetic acid, 3-(methoxycarbonyl)-, methyl ester involves the esterification of 3-(methoxycarbonyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with methyl 3-(methoxycarbonyl)acetate in the presence of a Lewis acid catalyst like aluminum chloride. This method provides a direct route to the desired ester.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzeneacetic acid, 3-(methoxycarbonyl)-, methyl ester can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 3-(Methoxycarbonyl)benzoic acid.

Reduction: 3-(Methoxycarbonyl)benzyl alcohol.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

Methyl 3-(methoxycarbonyl)benzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. For instance, it is used in the production of dibenzoxepinacetic acid, which is a precursor for olopatadine, an anti-allergic medication. The synthesis process involves hydrolysis and subsequent reactions that yield high-purity products suitable for pharmaceutical applications .

2. Antibacterial Activity

Research has indicated that compounds derived from benzeneacetic acid exhibit significant antibacterial properties. In a study assessing the bactericidal activities of various benzoic acids and their esters against pathogens such as Campylobacter jejuni and Escherichia coli, certain derivatives showed promising results. The structure-activity relationship revealed that modifications on the benzene ring could enhance antibacterial efficacy, suggesting potential applications in food safety and disinfection .

Environmental and Microbial Applications

1. Microbial Hydrolysis Studies

Studies have shown that specific bacterial strains can utilize methyl benzoate as a carbon source, leading to its degradation into benzoic acid. For instance, Burkholderia cepacia has demonstrated the ability to hydrolyze methyl benzoate efficiently, indicating its potential use in bioremediation processes to break down aromatic esters in contaminated environments . This microbial activity can be harnessed for environmental cleanup efforts.

2. Enzymatic Activity

The enzymatic extracts from microorganisms like B. cepacia have been found to hydrolyze various methyl esters effectively. This enzymatic activity can be utilized in industrial applications where selective hydrolysis of esters is required, offering a biocatalytic approach to organic synthesis and environmental remediation .

Synthesis and Characterization

1. Synthetic Pathways

The synthesis of methyl 3-(methoxycarbonyl)benzoate typically involves multiple steps including the reaction of starting materials under controlled conditions to yield high-purity products. For example, one method involves heating specific benzene derivatives with reagents such as sodium methoxide at elevated temperatures to facilitate ester formation .

2. Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed to assess the purity of the synthesized esters, ensuring they meet pharmaceutical standards .

Mechanism of Action

The mechanism of action of benzeneacetic acid, 3-(methoxycarbonyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical pathways. The benzene ring allows for π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester: This compound has a hydroxyl group in addition to the methoxycarbonyl group, which can influence its reactivity and biological activity.

Benzeneacetic acid, 3-bromo-2-(methoxycarbonyl)-, methyl ester: The presence of a bromine atom introduces additional reactivity, particularly in substitution reactions.

Uniqueness: Benzeneacetic acid, 3-(methoxycarbonyl)-, methyl ester is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and applications.

Biological Activity

Benzeneacetic acid, 3-(methoxycarbonyl)-, methyl ester (also known as methyl 3-methoxyphenylacetate) is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications based on diverse research findings.

- Chemical Formula : CHO

- Molecular Weight : 180.20 g/mol

- CAS Registry Number : 18927-05-4

Biological Activity Overview

Benzeneacetic acid derivatives have been studied for various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The biological effects of this compound can largely be attributed to its structural features, particularly the methoxy and ester functional groups.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit notable antioxidant properties. For example, the presence of methoxy groups can enhance the electron-donating ability of the molecule, which is crucial for scavenging free radicals. A study highlighted that methoxy-substituted aromatic acids showed improved antioxidant activities compared to their unsubstituted counterparts .

Table 1: Antioxidant Activities of Related Compounds

| Compound | IC (µM) | Mechanism of Action |

|---|---|---|

| Methyl 3-methoxyphenylacetate | TBD | Free radical scavenging |

| Caffeic Acid | 25 | Hydroxyl radical scavenging |

| Gallic Acid | 15 | Electron donation |

Anticancer Potential

The anticancer effects of benzeneacetic acid derivatives have been explored in various studies. These compounds have demonstrated cytotoxicity against several cancer cell lines. For instance, a study on methyl esters indicated that they could inhibit cell proliferation in prostate cancer cells by inducing apoptosis through mitochondrial pathways .

Case Study: Prostate Cancer Cell Line

In a controlled experiment, methyl 3-methoxyphenylacetate was tested against PC3 prostate cancer cells. The results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment. Mechanistic studies suggested that this compound induces apoptosis via the intrinsic pathway, leading to increased levels of pro-apoptotic proteins .

Anti-inflammatory Effects

Benzeneacetic acid derivatives are also recognized for their anti-inflammatory properties. The esterification process can enhance the bioavailability and efficacy of these compounds in reducing inflammation markers in vitro and in vivo. A study demonstrated that methyl esters exhibited a reduction in nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS) .

Table 2: Inflammatory Response Modulation

| Compound | NO Production Inhibition (%) | Concentration (µM) |

|---|---|---|

| Methyl 3-methoxyphenylacetate | TBD | 100 |

| Aspirin | 80 | 100 |

| Ibuprofen | 75 | 100 |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The methoxy group enhances the ability to donate electrons and stabilize free radicals.

- Apoptotic Induction : The compound triggers apoptosis in cancer cells by modulating mitochondrial pathways.

- Inflammatory Pathway Modulation : It inhibits pro-inflammatory cytokines and reduces nitric oxide synthesis.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for structural confirmation of benzeneacetic acid derivatives like 3-(methoxycarbonyl)-methyl ester?

- Methodology :

- NMR : Use - and -NMR to confirm substituent positions (e.g., methoxycarbonyl at C3 and methyl ester at the acetic acid moiety). For example, the methyl ester group typically shows a singlet near δ 3.6–3.8 ppm in -NMR, while aromatic protons exhibit splitting patterns dependent on substitution .

- IR : Identify carbonyl stretches (C=O) from ester (1720–1750 cm) and methoxycarbonyl groups .

- GC/MS : Compare fragmentation patterns with analogs (e.g., benzeneacetic acid esters) for molecular ion confirmation .

Q. How can synthetic routes for this compound be optimized to improve yield?

- Methodology :

- Esterification : Use acid-catalyzed (e.g., HSO) esterification of 3-(methoxycarbonyl)benzeneacetic acid with methanol under reflux. Monitor reaction via TLC.

- Protection/Deprotection : If competing reactivity arises (e.g., hydrolysis of methoxycarbonyl), employ protecting groups like trimethylsilyl (TMS) ethers .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. What are the critical physical properties (e.g., melting point, solubility) relevant to experimental handling?

- Data :

- Melting Point : Analogous compounds (e.g., 4-methoxycarbonyl derivatives) exhibit melting points of 112–115°C .

- Solubility : Likely soluble in polar aprotic solvents (e.g., DMSO, acetone) due to ester groups; limited solubility in water.

- pKa : Predicted pKa ~4.06 (carboxylic acid proton if hydrolyzed), requiring pH control during reactions .

Advanced Research Questions

Q. How do electronic effects of the 3-methoxycarbonyl group influence reactivity in nucleophilic acyl substitution?

- Methodology :

- Computational Modeling : Perform DFT calculations to assess electron-withdrawing effects of the methoxycarbonyl group on the ester’s carbonyl carbon. Compare with experimental kinetic data (e.g., hydrolysis rates under basic conditions) .

- Kinetic Studies : Monitor reaction progress with nucleophiles (e.g., amines) via HPLC or -NMR to derive rate constants .

Q. What strategies resolve contradictions in reported spectral data for structurally similar benzeneacetic acid esters?

- Methodology :

- Comparative Analysis : Cross-reference with authoritative databases (e.g., NIST Chemistry WebBook) for validated -NMR shifts of analogous esters .

- Isomer Differentiation : Use NOESY or COSY NMR to distinguish between regioisomers (e.g., 3- vs. 4-substituted derivatives) .

Q. How can enantioselective synthesis of chiral derivatives be achieved?

- Methodology :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during esterification or Michael additions to introduce stereocenters .

- Chiral HPLC : Validate enantiomeric excess (ee) using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

Data Contradictions and Validation

Q. Why do predicted vs. experimental pKa values for this compound vary across studies?

- Analysis :

- Predicted pKa (4.06 ± 0.10) may differ due to solvent effects (e.g., DMSO vs. water) or inaccuracies in computational models. Validate experimentally via potentiometric titration in aqueous buffer .

Q. How reliable are mass spectral libraries for identifying degradation products?

- Validation Steps :

- Compare fragmentation patterns with synthetic standards.

- Use high-resolution MS (HRMS) to confirm molecular formulas of degradation byproducts (e.g., hydrolyzed carboxylic acid derivatives) .

Methodological Tables

| Property | Value | Source |

|---|---|---|

| Predicted pKa | 4.06 ± 0.10 | Computational model |

| Boiling Point (analog) | ~350°C | Experimental data |

| -NMR (ester CH) | δ 3.6–3.8 ppm (singlet) | Analogous esters |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.